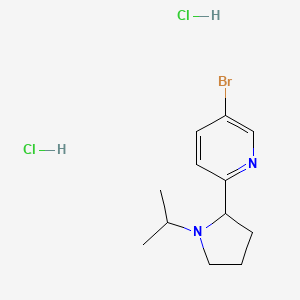

5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride

CAS No.: 1361112-58-4

Cat. No.: VC2715609

Molecular Formula: C12H19BrCl2N2

Molecular Weight: 342.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361112-58-4 |

|---|---|

| Molecular Formula | C12H19BrCl2N2 |

| Molecular Weight | 342.1 g/mol |

| IUPAC Name | 5-bromo-2-(1-propan-2-ylpyrrolidin-2-yl)pyridine;dihydrochloride |

| Standard InChI | InChI=1S/C12H17BrN2.2ClH/c1-9(2)15-7-3-4-12(15)11-6-5-10(13)8-14-11;;/h5-6,8-9,12H,3-4,7H2,1-2H3;2*1H |

| Standard InChI Key | UOCXESFWPASMBC-UHFFFAOYSA-N |

| SMILES | CC(C)N1CCCC1C2=NC=C(C=C2)Br.Cl.Cl |

| Canonical SMILES | CC(C)N1CCCC1C2=NC=C(C=C2)Br.Cl.Cl |

Introduction

Chemical Properties and Structure

Basic Information

5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride is characterized by specific chemical and physical properties that define its behavior in various environments. Table 1 presents the fundamental chemical information for this compound.

| Property | Value |

|---|---|

| CAS Number | 1361112-58-4 |

| Molecular Formula | C₁₂H₁₉BrCl₂N₂ |

| Molecular Weight | 342.1 g/mol |

| IUPAC Name | 5-bromo-2-(1-propan-2-ylpyrrolidin-2-yl)pyridine;dihydrochloride |

| SMILES Notation | CC(C)N1CCCC1c1ccc(Br)cn1.Cl.Cl |

Table 1: Basic chemical properties of 5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride .

Structural Features

The molecular structure of 5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride contains several key structural elements that contribute to its chemical reactivity and potential biological interactions. The pyridine ring serves as the central aromatic core, providing a planar, electron-deficient heterocycle with nitrogen at position 1. The bromine substituent at position 5 introduces a relatively large, lipophilic halogen atom that influences the electronic distribution within the molecule and serves as a potential site for synthetic modifications through various coupling reactions.

The 1-isopropylpyrrolidine moiety represents another significant structural feature, consisting of a five-membered saturated nitrogen heterocycle with an isopropyl group attached to the nitrogen atom. This arrangement contributes to the compound's three-dimensional conformation and affects its solubility profile, lipophilicity, and potential interactions with biological receptors. The dihydrochloride salt formation enhances the compound's water solubility compared to its free base form, making it more suitable for biological testing in aqueous environments .

Synthesis Methods and Chemical Reactions

Possible Chemical Transformations

The structure of 5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride suggests several potential chemical transformations that could be utilized in synthetic applications:

-

The bromine substituent provides a reactive site for cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, enabling the introduction of various carbon-based substituents.

-

The pyridine nitrogen offers a potential coordination site for metal complexation, which might be relevant for catalytic applications or the development of coordination compounds.

-

The pyrrolidine nitrogen represents another reactive center that could undergo further functionalization through alkylation or acylation reactions.

Biological Activity and Applications

Research Applications

5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride is primarily utilized in scientific research, particularly within the fields of medicinal chemistry and pharmacology. Its unique structural features make it valuable for investigating structure-activity relationships in drug discovery programs. Research applications may include:

-

Serving as a structural building block for developing more complex bioactive molecules

-

Functioning as a reference compound for comparative studies of biological activity

-

Acting as a chemical probe for investigating specific biological targets and pathways

-

Providing a starting point for the development of focused compound libraries with potential pharmacological properties

Comparative Analysis with Related Compounds

Understanding the unique properties of 5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride requires comparative analysis with structurally related compounds. Table 2 presents a comparison with a similar brominated pyridine derivative identified in the literature.

| Compound | Structural Features | Molecular Weight | Key Differences |

|---|---|---|---|

| 5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride | Bromine at position 5, isopropylpyrrolidine at position 2 | 342.1 g/mol | Reference compound |

| 5-Bromo-2-(piperidin-3-yl)pyridine dihydrochloride | Bromine at position 5, piperidine at position 2 | 241.03 g/mol (free base) | Six-membered piperidine vs. five-membered pyrrolidine; lacks isopropyl group; different substitution pattern |

Table 2: Comparative analysis of 5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride with a structurally related compound .

The structural variations between these compounds, particularly in the nitrogen-containing heterocyclic portion, likely result in different three-dimensional conformations and electronic distributions, affecting their binding characteristics and potentially their biological activity profiles. The isopropyl group in 5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride introduces additional lipophilicity and steric bulk compared to the related compound, which may influence membrane permeability and receptor binding properties .

Research Status and Future Directions

The current research status of 5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride appears to be at a relatively early stage, with limited published information available in the scientific literature. The compound is primarily described as a research tool, suggesting ongoing investigations into its properties and potential applications.

Several promising future research directions can be identified:

-

Development of optimized synthetic routes to 5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride and structural analogs

-

Comprehensive biological screening against diverse targets to identify specific activities

-

Structure-activity relationship studies through systematic structural modifications

-

Investigation of specific binding interactions with potential biological targets

-

Exploration of the compound's utility in fragment-based drug discovery approaches

As research progresses, a more comprehensive understanding of the synthesis, biological activities, and potential applications of 5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride will likely emerge, potentially leading to valuable contributions in medicinal chemistry and drug discovery programs.

Physicochemical Properties and Analytical Characterization

Spectroscopic Characteristics

Spectroscopic techniques play a crucial role in the characterization and quality control of organic compounds. For 5-Bromo-2-(1-isopropylpyrrolidin-2-yl)pyridine dihydrochloride, relevant spectroscopic methods would include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy, which would reveal characteristic signals for the aromatic protons of the pyridine ring, the aliphatic protons of the pyrrolidine ring, and the isopropyl group

-

Infrared (IR) spectroscopy, highlighting characteristic absorption bands for the various functional groups

-

Mass spectrometry, providing molecular weight confirmation and fragmentation patterns specific to the compound's structure

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume